molecular formula C7H15N3 B14891892 6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane

6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane

Cat. No.: B14891892
M. Wt: 141.21 g/mol
InChI Key: ZLZWIPFOVLDIOQ-UHFFFAOYSA-N
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Description

6-Hydrazinyl-2-methyl-2-azaspiro[33]heptane is a chemical compound with the molecular formula C7H15N3 It is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane typically involves the reaction of 2-methyl-2-azaspiro[3.3]heptane with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Starting Material: 2-methyl-2-azaspiro[3.3]heptane.

    Reagent: Hydrazine.

    Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: The compound can be reduced to form amines or other reduced nitrogen species.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include azides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: Similar spiro structure but with an oxygen atom in the ring.

    2-Azaspiro[3.3]heptane: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

Uniqueness

6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

IUPAC Name

(2-methyl-2-azaspiro[3.3]heptan-6-yl)hydrazine

InChI

InChI=1S/C7H15N3/c1-10-4-7(5-10)2-6(3-7)9-8/h6,9H,2-5,8H2,1H3

InChI Key

ZLZWIPFOVLDIOQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(C1)CC(C2)NN

Origin of Product

United States

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